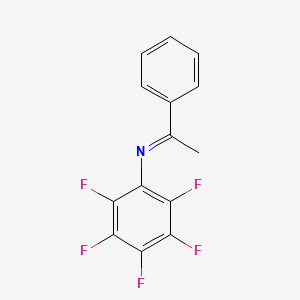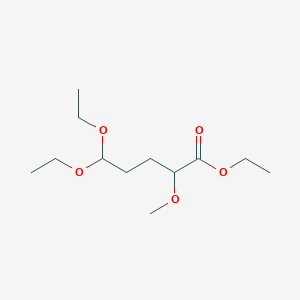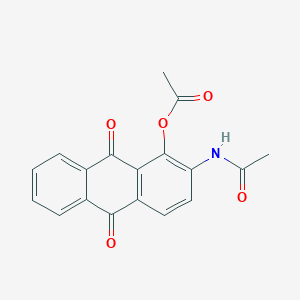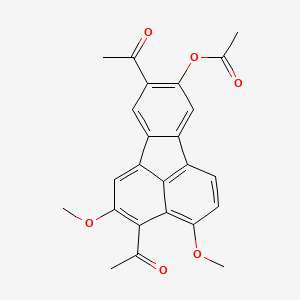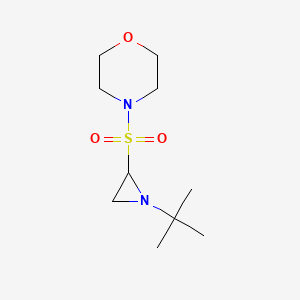![molecular formula C14H23Cl2NS B14405882 3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 88255-38-3](/img/structure/B14405882.png)
3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride is an organic compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a pyridine ring substituted with a chloro group and an octylsulfanyl methyl group. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride typically involves the reaction of pyridine with an appropriate alkylating agent. One common method is the reaction of pyridine with 3-chloromethyl-1-octylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide, amines, or thiols.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridinium ring can be reduced to the corresponding piperidine derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols; solvents like water or ethanol; room temperature.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetic acid or dichloromethane; room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; room temperature to reflux.
Major Products Formed
Nucleophilic Substitution: Corresponding hydroxyl, amino, or thiol derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Scientific Research Applications
3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable ionic complexes.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form ionic bonds with negatively charged sites on proteins, altering their structure and function. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-octylimidazolium chloride
- 1-Butyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium chloride
Uniqueness
Compared to similar compounds, 3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride is unique due to the presence of the chloro and octylsulfanyl methyl groups. These substituents confer distinct chemical properties, such as increased lipophilicity and reactivity, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
88255-38-3 |
|---|---|
Molecular Formula |
C14H23Cl2NS |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-chloro-1-(octylsulfanylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C14H23ClNS.ClH/c1-2-3-4-5-6-7-11-17-13-16-10-8-9-14(15)12-16;/h8-10,12H,2-7,11,13H2,1H3;1H/q+1;/p-1 |
InChI Key |
UONBEDPEDYVGBM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCSC[N+]1=CC=CC(=C1)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


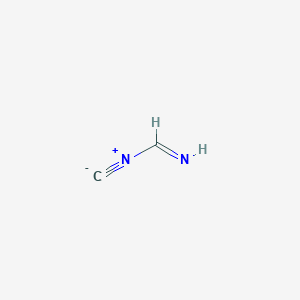
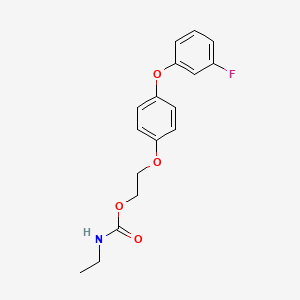
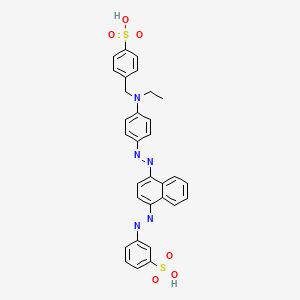
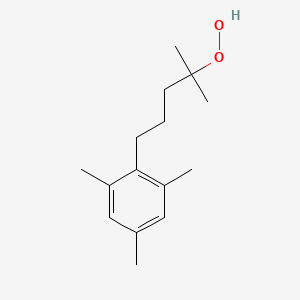

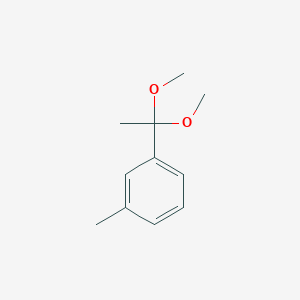
![4-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14405819.png)
![2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol](/img/structure/B14405820.png)

